甲苯酮 CAS No. 1114650-69-9](/img/structure/B2462557.png)

[4-(2,3-二氢-1,4-苯并二氧杂环-6-基)-6-氟-1,1-二氧化-4H-1,4-苯并噻嗪-2-基](4-甲基苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

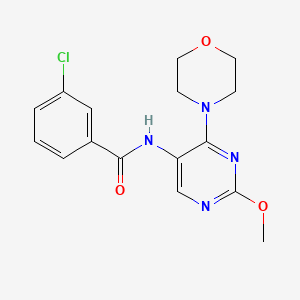

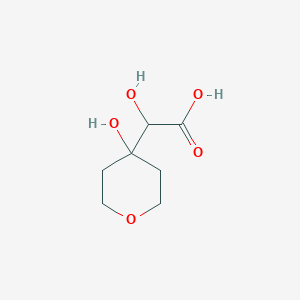

The compound contains several functional groups including a benzodioxin ring, a benzothiazin ring, and a ketone group. Compounds with these functional groups are often found in various pharmaceuticals and could potentially have biological activity .

Molecular Structure Analysis

The benzodioxin and benzothiazin rings in the compound are aromatic, meaning they are particularly stable. The presence of the fluorine atom and the sulfone group could significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfone group and the fluorine atom could increase the compound’s solubility in water .科学研究应用

Medicinal Chemistry and Drug Development

The 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(4-methylphenyl)methanone motif serves as a valuable scaffold for designing novel drugs. Researchers explore its potential as a lead compound for developing therapeutic agents targeting specific diseases. Notably, this compound has shown promise in inhibiting bacterial biofilm formation and may be further optimized for antimicrobial applications.

Biofilm Inhibition

As mentioned earlier, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl(4-methylphenyl)methanone inhibits bacterial biofilm growth, making it a promising candidate for combating biofilm-related infections . Further research aims to elucidate its mechanism of action and optimize its efficacy.

Enzyme Inhibition

Studies have explored the inhibition of cholinesterases and lipoxygenase enzymes by benzodioxane derivatives . These enzymes play crucial roles in various physiological processes, and understanding their interactions with this compound can guide drug development.

Other Applications

Beyond the mentioned fields, researchers investigate additional applications, including antioxidant properties, estrogenic effects, and potential anticancer activity. The compound’s diverse pharmacological profile warrants further exploration.

作用机制

Target of Action

Similar compounds with a benzodioxane nucleus have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that compounds with a benzodioxane nucleus can interact with their targets and cause changes that result in various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound.

Biochemical Pathways

Compounds with a benzodioxane nucleus are known to affect various biochemical pathways, leading to a wide range of biological activities . The exact pathways and downstream effects would depend on the specific targets of the compound.

Pharmacokinetics

The inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

Compounds with a benzodioxane nucleus are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects would depend on the exact nature of the target and the specific structure of the compound.

未来方向

属性

IUPAC Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO5S/c1-15-2-4-16(5-3-15)24(27)23-14-26(18-7-8-20-21(13-18)31-11-10-30-20)19-12-17(25)6-9-22(19)32(23,28)29/h2-9,12-14H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPXTSNTTZDBBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)

![8-(2-Ethylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-d ione](/img/structure/B2462479.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2462486.png)

![methyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2462490.png)

![(3,4-Dimethoxyphenyl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2462493.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2462496.png)